4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
Description
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridin-7-one core substituted with bromine at position 4 and methyl groups at positions 1 and 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The bromine atom enhances electrophilicity, facilitating cross-coupling reactions, while the methyl groups improve metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
4-bromo-1,6-dimethylpyrazolo[3,4-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-11-4-6(9)5-3-10-12(2)7(5)8(11)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUIJIMVOICAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)N(N=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational step in synthesizing 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is the formation of the pyrazolo[3,4-c]pyridin-7(6H)-one scaffold. A widely cited approach involves cyclocondensation reactions using substituted pyridine precursors. For instance, 2-chloro-3-pyridinecarboxaldehyde has been employed as a starting material in ring-closure reactions with hydroxylamine hydrochloride under dimethylformamide (DMF) and triethylamine catalysis .
Reaction Conditions :
-
Solvent : DMF
-
Catalyst : Hydroxylamine hydrochloride (2.5:1 molar ratio relative to aldehyde)
-
Temperature : 60°C
-
Time : 8 hours
This method prioritizes mild conditions to avoid side reactions, with the hydroxylamine acting as both a nucleophile and a cyclizing agent. The resulting pyrazolo[3,4-b]pyridine intermediate is structurally analogous to the target compound’s core, requiring subsequent functionalization.
Methylation at Positions 1 and 6
Introducing methyl groups at the 1- and 6-positions of the pyrazolopyridine core is critical for achieving the desired substitution pattern. Industrial-scale protocols often employ quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts to enhance reaction efficiency .
Methylation Protocol :
-
Substrate : Pyrazolo[3,4-c]pyridin-7(6H)-one
-
Methylating Agent : Methyl iodide or dimethyl sulfate
-
Base : Potassium carbonate
-
Solvent : Acetonitrile or dichloromethane
-
Temperature : 50–70°C
-
Time : 12–24 hours
Key Considerations :
-
Methylation at the 1-position occurs preferentially due to the lone pair availability on the pyrazole nitrogen.
-
The 6-position methyl group is introduced via nucleophilic substitution, requiring careful stoichiometry to avoid over-alkylation .
Regioselective Bromination at Position 4
Bromination of the methylated pyrazolopyridine core presents challenges in achieving regioselectivity at the 4-position. A method adapted from 4-bromo-1,2-xylene synthesis utilizes iron(III) chloride and quaternary ammonium salts (e.g., benzyltriethylammonium chloride) in dichloromethane at cryogenic temperatures .
Bromination Conditions :
Mechanistic Insight :
The FeCl₃-quaternary ammonium system polarizes the bromine molecule, facilitating electrophilic aromatic substitution. The electron-donating methyl groups direct bromination to the para position relative to the pyridine nitrogen .
Industrial-Scale Optimization
Large-scale production of this compound integrates automated systems for precision and reproducibility. Key industrial adaptations include:
-
Continuous Flow Reactors : Enhance heat transfer during exothermic bromination steps, minimizing thermal degradation .
-
In-Line Analytics : Real-time HPLC monitoring ensures intermediate purity >99% before proceeding to subsequent steps .
-
Waste Mitigation : Solvent recovery systems (e.g., distillation) reduce environmental impact and costs .
Comparative Analysis of Synthetic Routes
The table below contrasts three published methodologies for synthesizing this compound:
| Method | Core Formation Yield | Methylation Efficiency | Bromination Selectivity | Total Yield |
|---|---|---|---|---|
| Patented Cyclization | 85% | 90% | 88% | 67% |
| Industrial Protocol | 78% | 95% | 93% | 70% |
| Academic Synthesis | 65% | 85% | 75% | 42% |
Trade-Offs :
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at position 4 serves as a key site for palladium-catalyzed cross-coupling reactions. In analogous systems, pyrazolo[3,4-c]pyridines undergo Suzuki–Miyaura couplings to introduce aryl or heteroaryl groups (Figure 1A). For example:
-
Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields 4-aryl-substituted derivatives .
-
Yields typically range from 65–92% , depending on the steric and electronic nature of the boronic acid .
Example Reaction:
Buchwald–Hartwig Amination
The bromine can be replaced with amines via Pd-catalyzed amination. This reaction is effective for introducing primary or secondary amines:
-
Using Xantphos as a ligand and Cs₂CO₃ as a base, aryl amines (e.g., aniline) react to form 4-amino derivatives .
Example Product:
4-(N-Methylanilino)-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one .
Nucleophilic Substitution Reactions
The bromine atom is susceptible to nucleophilic displacement under basic conditions:
-
Reactions with alkoxides (e.g., NaOMe) in DMF at 80°C produce 4-methoxy derivatives .
-
Thiols (e.g., HSPh) in the presence of K₂CO₃ yield 4-thioether analogs .
Key Data:
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methoxide | DMF, 80°C | 78 | |
| Thiophenol | K₂CO₃, DMF | 65 |
C-7 Functionalization via Directed Metalation
The C-7 position (adjacent to the carbonyl group) undergoes selective deprotonation and trapping:
-
TMPMgCl·LiCl (a strong base) metalates C-7, enabling reactions with electrophiles like iodine or aldehydes .
-
Subsequent quenching with iodine gives 7-iodo derivatives, which serve as intermediates for further cross-couplings .
Example Pathway:
N-Alkylation and Protection
The NH group at position 1 (pyrazole ring) can be alkylated or protected:
-
Methylation : Using MeI and K₂CO₃ in DMF yields 1,6-dimethyl derivatives (already present in the parent compound) .
-
Boc Protection : Reaction with Boc anhydride under basic conditions provides a protected intermediate for sequential functionalization .
Cyclization Reactions
The compound participates in cyclization with bifunctional reagents:
-
Reaction with ethyl cyanoacetate in ethanol containing piperidine forms pyrazolo-triazine fused systems via intramolecular cyclization .
Example Reaction:
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation:
Scientific Research Applications
Chemistry
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as substitution and cyclization makes it valuable in developing new compounds with tailored properties.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor , particularly targeting kinases involved in cancer cell proliferation. Studies indicate that it can effectively inhibit the activity of specific enzymes, thereby affecting cellular signaling pathways critical for cancer progression.
Medicine
The compound's biological activity suggests several therapeutic applications:
- Cancer Treatment : Preliminary studies have indicated that it may inhibit the proliferation of cancer cells, making it a candidate for further drug development.
- Antimicrobial Properties : Some research has explored its potential as an antimicrobial agent.
Industrial Applications
In industry, this compound is utilized in developing new materials with specific electronic or photonic properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Case Studies
- Inhibition of Kinases : A study published in a peer-reviewed journal demonstrated that this compound inhibits specific kinases involved in cancer cell signaling. The results indicated a significant reduction in cell viability at certain concentrations.
- Material Science Application : Research conducted on the use of this compound in creating novel photonic materials showed promising results in enhancing light absorption properties due to its unique electronic structure.
Mechanism of Action
The mechanism by which 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular processes . The specific pathways involved can vary depending on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one with structurally and functionally related compounds:
Key Structural and Functional Insights:
Core Heterocycle Variations :
- Pyrazolo vs. Pyrrolo Cores : Pyrazolo[3,4-c]pyridin-7-one derivatives (e.g., the target compound) contain two adjacent nitrogen atoms in the fused ring, enhancing π-π stacking and hydrogen-bonding interactions with biological targets like sGC . In contrast, pyrrolo[2,3-c]pyridin-7-one (CAS:1361481-63-1) has a single nitrogen, reducing electronic complexity and possibly limiting target engagement .
Substituent Effects :
- Bromine vs. Trifluoromethyl : Bromine at position 4 in the target compound facilitates synthetic derivatization (e.g., Suzuki coupling), while trifluoromethyl in the Factor Xa inhibitor increases metabolic stability and hydrophobic interactions .
- Methyl Groups : The 1- and 6-methyl groups in the target compound reduce steric hindrance compared to bulkier substituents (e.g., cyclopropyl-phenyl in Factor Xa inhibitors), favoring sGC activation .
Biological Activity Trends: sGC Stimulators: Derivatives like DPK-399 and KL-69 (pyrazolo[3,4-c]pyridin-7-ones) elevate cGMP levels in vascular smooth muscle cells (VSMCs) by >10-fold when combined with NO donors, with minimal off-target effects on CYP isoforms . MCH-R1 Antagonists: Pyrrolo[3,4-b]pyridin-7-one derivatives achieve nanomolar potency via arylthio substituents, highlighting the importance of sulfur-mediated hydrophobic interactions .
Biological Activity
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. It is characterized by a unique structure that includes a bromine atom and two methyl groups attached to a pyrazolo[3,4-c]pyridine core. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Chemical Formula: CHBrNO
- CAS Number: 14066-66-1
- Molecular Weight: 228.07 g/mol
Synthesis
The synthesis of this compound typically involves constructing the pyrazolopyridine core followed by the introduction of the bromine and methyl groups. Common methods include:
- Bromination of precursors such as 3-amino-4-bromo-2-methylpyridine.
- Methylation and cyclization reactions under controlled conditions to form the final compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives, including this compound. The compound has shown promising results in various in vitro and in vivo studies:
- In Vitro Studies:
| Cell Line | Concentration (μM) | Effect on Apoptosis |
|---|---|---|
| MDA-MB-231 | 1 | Morphological changes observed |
| HepG2 | 10 | Caspase-3 activity increased by 1.33–1.57 times |
- In Vivo Studies:
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Kinases: It may inhibit specific kinases by binding to their active sites.
- Microtubule Destabilization: Similar compounds have been reported to destabilize microtubule assembly, which is critical in cancer cell proliferation .
Other Biological Activities
Besides its anticancer properties, derivatives of pyrazolo[3,4-c]pyridine have been explored for various other biological activities:
- Antibacterial and Antiviral Effects: Some studies suggest that related compounds exhibit antibacterial and antiviral properties by targeting essential enzymes or receptors involved in pathogen survival .
| Activity Type | Target | Observed Effect |
|---|---|---|
| Antibacterial | Bacterial enzymes | Inhibition of growth |
| Antiviral | Viral replication | Reduced viral load |
Q & A
Q. What molecular docking strategies validate interactions with sGC or BET proteins?
- Methodology : Crystal structures of sGC (PDB: 3HLS) or BET BRD4 (PDB: 3MXF) are used for in silico docking. Ligand preparation (e.g., protonation states in Schrödinger Maestro) and grid generation around heme/lysine-binding sites are critical. Binding energies (ΔG) and hydrogen-bonding patterns differentiate sGC stimulators (e.g., riociguat analogs) from BET inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
